molecular formula C16H8Cl6O2 B6312721 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride CAS No. 50560-08-2

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride

Cat. No. B6312721
CAS RN: 50560-08-2
M. Wt: 444.9 g/mol
InChI Key: DZMSUJNEJRXVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride (TBDBC) is an important and versatile chemical compound used in a wide variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a variety of other compounds. TBDBC is also used in many biochemical and physiological experiments, as it has a number of advantages and limitations that must be taken into consideration.

Scientific Research Applications

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used in the synthesis of polymers and other polymeric materials, as well as in the synthesis of pharmaceuticals and other drugs. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is used in biochemistry and molecular biology experiments, as it can be used to modify proteins and other biomolecules.

Mechanism of Action

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride can react with a variety of different molecules, such as proteins, nucleic acids, carbohydrates, and lipids. When 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride reacts with these molecules, it forms covalent bonds, which can then be used to modify the structure and function of the molecules.
Biochemical and Physiological Effects
4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can be useful in the study of enzyme function. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has been shown to interact with proteins and other biomolecules, which can be useful in the study of protein structure and function. Finally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has been shown to interact with DNA, which can be useful in the study of DNA structure and function.

Advantages and Limitations for Lab Experiments

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride has a number of advantages and limitations for lab experiments. One of the main advantages of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is its high reactivity, which allows it to be used in a variety of different experiments. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is relatively stable and can be stored for long periods of time without significant degradation. However, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is also highly toxic, and care must be taken when handling and storing it.

Future Directions

There are a number of potential future directions for the use of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride in scientific research. One potential direction is the use of 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride in the synthesis of novel drugs and other pharmaceuticals. Additionally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride could be used to modify proteins and other biomolecules to study their structure and function. Finally, 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride could be used in the study of DNA structure and function, as it has been shown to interact with DNA.

Synthesis Methods

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride is synthesized by a reaction between tetrachloroethane and benzoyl chloride, which produces 1,2-dichloro-4,4'-bisbenzoyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is then quenched with aqueous sodium hydroxide, which yields 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride. The overall reaction is as follows:
C2Cl4 + C6H5COCl → C6H4Cl2COCl2 + C6H5COCl → C6H4Cl2COCl2 + NaOH → C6H4Cl2COCl2 + H2O → 4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride

properties

IUPAC Name

4-[2-(4-carbonochloridoylphenyl)-1,1,2,2-tetrachloroethyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl6O2/c17-13(23)9-1-5-11(6-2-9)15(19,20)16(21,22)12-7-3-10(4-8-12)14(18)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMSUJNEJRXVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(C(C2=CC=C(C=C2)C(=O)Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Tetrachloroethane-1,2-diyl)bisbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.